molecular formula C9H17NO B15297265 [1-(Aminomethyl)cyclohexyl]acetaldehyde CAS No. 88578-95-4

[1-(Aminomethyl)cyclohexyl]acetaldehyde

Cat. No.: B15297265
CAS No.: 88578-95-4
M. Wt: 155.24 g/mol
InChI Key: GCWCBYLAENXNMJ-UHFFFAOYSA-N
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Description

[1-(Aminomethyl)cyclohexyl]acetaldehyde: is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.237 g/mol . It is also known by its IUPAC name, 2-[1-(aminomethyl)cyclohexyl]acetaldehyde . This compound features a cyclohexane ring substituted with an aminomethyl group and an acetaldehyde group, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of [1-(Aminomethyl)cyclohexyl]acetaldehyde typically involves the reaction of cyclohexylamine with formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Aminomethyl)cyclohexyl]acetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The aminomethyl group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Cyclohexane carboxylic acid derivatives.

    Reduction: Cyclohexylmethanol derivatives.

    Substitution: Substituted cyclohexyl derivatives with various functional groups.

Scientific Research Applications

Chemistry:

In chemistry, [1-(Aminomethyl)cyclohexyl]acetaldehyde is used as a building block for the synthesis of more complex molecules

Biology:

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its aminomethyl group can form hydrogen bonds with proteins and nucleic acids, making it a useful probe for studying molecular interactions.

Medicine:

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be a lead compound for the development of new drugs.

Industry:

In industrial applications, this compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and versatility make it a valuable component in industrial chemical processes.

Mechanism of Action

The mechanism of action of [1-(Aminomethyl)cyclohexyl]acetaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects. The aldehyde group can also participate in nucleophilic addition reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

    Cyclohexylamine: Similar structure but lacks the aldehyde group.

    Cyclohexanecarboxaldehyde: Similar structure but lacks the aminomethyl group.

    Cyclohexylmethanol: Similar structure but has a hydroxyl group instead of an aldehyde group.

Uniqueness:

What sets [1-(Aminomethyl)cyclohexyl]acetaldehyde apart from these similar compounds is the presence of both the aminomethyl and aldehyde groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a more versatile compound for various applications.

Properties

CAS No.

88578-95-4

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclohexyl]acetaldehyde

InChI

InChI=1S/C9H17NO/c10-8-9(6-7-11)4-2-1-3-5-9/h7H,1-6,8,10H2

InChI Key

GCWCBYLAENXNMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC=O)CN

Origin of Product

United States

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